molecular formula C11H12O3S B027881 3-Butynyl p-toluenesulfonate CAS No. 23418-85-1

3-Butynyl p-toluenesulfonate

Cat. No. B027881
CAS RN: 23418-85-1
M. Wt: 224.28 g/mol
InChI Key: STOASOOVVADOKH-UHFFFAOYSA-N
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Patent
US06258360B1

Procedure details

Triethylamine (12.2 mL) was added dropwise to a mixture of 3-butyn-1-ol (5.09 g) and 4-toluenesulfonyl chloride (16.95 g) in 50 nm of CH2Cl2 cooled by an ice bath. The mixture was allowed to warm to room temperature. After 21 hours, the mixture was poured into ethyl acetate (150 mL) and washed with 0.1M HCl (75 mL), saturated NaHCO3 (75 mL), and brine (75 mL) and the organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. Purification by flash chromatography (10% ethyl acetate/hexane) gave 16.57 g of the product as a colorless solid.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
16.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([OH:12])[CH2:9][C:10]#[CH:11].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.C(Cl)Cl>C(OCC)(=O)C>[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19]([O:12][CH2:8][CH2:9][C:10]#[CH:11])(=[O:21])=[O:20])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.09 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
16.95 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by an ice bath
WASH
Type
WASH
Details
washed with 0.1M HCl (75 mL), saturated NaHCO3 (75 mL), and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.57 g
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.